molecular formula C41H70O6 B13423290 1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate CAS No. 263015-34-5

1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate

Cat. No.: B13423290
CAS No.: 263015-34-5
M. Wt: 659.0 g/mol
InChI Key: UGKPANWJOBQLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bifunctional ester derivative of decanedioic acid (sebacic acid). Its structure features a 2-hydroxyethyl group at the 1-O position and a complex chromenyl moiety at the 10-O position. The chromenyl group (a dihydrochromen core) is substituted with four methyl groups and a highly branched 4,8,12-trimethyltridecyl chain, which resembles the sidechain of tocopherols (vitamin E analogs). The compound’s hydrophobicity is influenced by its long alkyl chains and aromatic chromenyl system, making it likely to exhibit low aqueous solubility and high lipid affinity .

Properties

CAS No.

263015-34-5

Molecular Formula

C41H70O6

Molecular Weight

659.0 g/mol

IUPAC Name

1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate

InChI

InChI=1S/C41H70O6/c1-30(2)18-15-19-31(3)20-16-21-32(4)22-17-26-41(8)27-25-36-35(7)39(33(5)34(6)40(36)47-41)46-38(44)24-14-12-10-9-11-13-23-37(43)45-29-28-42/h30-32,42H,9-29H2,1-8H3

InChI Key

UGKPANWJOBQLIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCCCCCCCC(=O)OCCO)C

Related CAS

263015-34-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate typically involves multiple steps. The initial step often includes the preparation of the chromen ring system, followed by the introduction of the hydroxyethyl group and the decanedioate ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromen ring system can be reduced to form dihydro derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the chromen ring system can produce dihydro derivatives.

Scientific Research Applications

1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the chromen ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound 1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate (hereafter referred to as the target compound) is compared to (S)-1-((R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl didecanoate (compound 4b, from ).

Parameter Target Compound Compound 4b
Core structure Decanedioate ester backbone with chromenyl and hydroxyethyl groups Dihydrofuran ring esterified with two decanoate chains
Functional groups Chromenyl (antioxidant-like), hydroxyethyl, branched alkyl chain Dihydroxyfuranone, ester-linked decanoates
Molecular formula Not explicitly reported (estimated C₄₈H₈₀O₈ based on substituents) C₂₆H₄₄O₈
Key spectral features Expected IR: ester C=O (~1730 cm⁻¹), chromenyl aromatic C=C (~1600 cm⁻¹) IR: ester C=O (1690 cm⁻¹), dihydrofuran C=O (1739 cm⁻¹)
Elemental analysis Not reported C 64.44%, H 9.15% (theoretical); Found: C 64.09%, H 9.25%
Hydrophobicity Higher (due to chromenyl and branched alkyl chain) Moderate (shorter decanoate chains and polar dihydrofuran)

Research Findings

Structural Impact on Reactivity: The target compound’s chromenyl group may confer radical-scavenging activity, analogous to tocopherols, whereas compound 4b’s dihydrofuran ring is more reactive toward nucleophilic attack due to its electron-deficient lactone moiety .

Synthetic Challenges: The branched 4,8,12-trimethyltridecyl chain in the target compound introduces steric hindrance, complicating regioselective esterification. In contrast, 4b’s linear decanoate chains simplify synthesis .

Stability :

  • The chromenyl system in the target compound is prone to oxidation under light or heat, whereas 4b ’s dihydrofuran ring is susceptible to hydrolysis under acidic conditions .

Biological Activity

The compound 1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate is a complex organic molecule characterized by its unique structure that includes a long carbon chain and functional groups. This compound is of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and nutrition. This article will explore its biological activity, focusing on antioxidant properties, anti-inflammatory effects, and potential applications in health and medicine.

Structural Characteristics

The compound features:

  • A decanedioate backbone , which is a dicarboxylic acid derivative.
  • A hydroxyethyl group , enhancing solubility and potential interactions with biological systems.
  • A chromenyl moiety with multiple methyl substituents, which is known to influence biological activity.

Molecular Formula and Physical Properties

PropertyValue
Molecular FormulaC35H58O6
Density1.01 g/cm³
Melting Point34-38 °C
SolubilitySoluble in ethanol; insoluble in n-hexane

Antioxidant Properties

Compounds with chromenyl structures are often studied for their antioxidant properties. The chromenyl moiety in this compound may exhibit similar activities to those of tocopherols (Vitamin E), which are known for their ability to scavenge free radicals and protect cells from oxidative stress.

  • Free Radical Scavenging : The phenolic hydrogen on the chromenyl nucleus can donate electrons to neutralize free radicals.
  • Inhibition of Lipid Peroxidation : Antioxidants prevent the oxidative degradation of lipids, which is crucial for maintaining cell membrane integrity.

Anti-inflammatory Effects

Research indicates that derivatives of tocopherols can modulate inflammatory pathways. The compound's structure suggests potential anti-inflammatory properties through mechanisms such as:

  • Modulation of Cytokines : Similar compounds have been shown to influence the production of pro-inflammatory cytokines.
  • Inhibition of Prostaglandin Synthesis : This could lead to reduced inflammation and pain.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated various tocopherol derivatives for antioxidant capacity using methods like the Ferric Reducing Antioxidant Power (FRAP) assay. Results indicated significant antioxidant activity correlating with structural features similar to those found in our compound .
  • Anti-inflammatory Activity :
    • Research demonstrated that tocopherol derivatives could inhibit the activation of Nuclear Factor kappa B (NF-kB), a key regulator in inflammatory responses. This suggests that our compound may also possess similar inhibitory effects .
  • Potential Health Applications :
    • Given its structural attributes, further studies are warranted to explore its use in formulations aimed at preventing oxidative stress-related diseases such as cardiovascular diseases and cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.